Halogen Bonding & Crystal Engineering
The iodine substituent on the phenyl ring enhances the compound's potential for halogen bonding compared to its bromo analog. While a direct, head-to-head study for the ortho-iodo compound is not available, a closely related study on 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine provides strong class-level evidence [1]. DFT calculations in that study demonstrated that substituting Br with I increased the σ-hole potential, which governs halogen bond strength [1]. This suggests that the ortho-iodo compound will be a more effective halogen-bond donor than the corresponding bromo derivative, a critical factor in crystal engineering and rational drug design.
| Evidence Dimension | Halogen Bonding Potential (σ-hole potential) |
|---|---|
| Target Compound Data | Qualitatively higher than bromo analog (based on I > Br σ-hole potential) |
| Comparator Or Baseline | 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (and by extension, the 2-bromo analog) |
| Quantified Difference | Not quantified; qualitative trend from DFT |
| Conditions | DFT calculations on 5-(4-halophenyl)-1,3,4-thiadiazol-2-amine derivatives [1] |
Why This Matters
For researchers in crystal engineering or supramolecular chemistry, the superior halogen-bond donor ability of the iodine atom is a key design parameter that cannot be achieved with lighter halogens.
- [1] De Silva, V., Averkiev, B. B., Sinha, A. S., & Aakeröy, C. B. (2021). The Balance between Hydrogen Bonds, Halogen Bonds, and Chalcogen Bonds in the Crystal Structures of a Series of 1,3,4-Chalcogenadiazoles. Molecules, 26(14), 4125. View Source
